molecular formula C15H13ClN2O4S B14371035 3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate CAS No. 91482-57-4

3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate

Cat. No.: B14371035
CAS No.: 91482-57-4
M. Wt: 352.8 g/mol
InChI Key: JOOULOMSRGYZND-UHFFFAOYSA-M
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Description

3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiadiazole derivatives.

Scientific Research Applications

3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. It can also interact with enzymes and proteins involved in various cellular processes, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar biological activities.

    2-Methyl-1,3,4-thiadiazole-5-thiol: Known for its antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer activity.

Uniqueness

3-Methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium perchlorate stands out due to its unique structural features and the presence of the perchlorate ion, which may contribute to its distinct chemical and biological properties

Properties

CAS No.

91482-57-4

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-methyl-2,5-diphenyl-1,3,4-thiadiazol-3-ium;perchlorate

InChI

InChI=1S/C15H13N2S.ClHO4/c1-17-15(13-10-6-3-7-11-13)18-14(16-17)12-8-4-2-5-9-12;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JOOULOMSRGYZND-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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